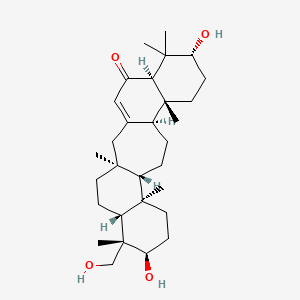

Lycernuic ketone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lycernuic ketone C is a natural product found in Palhinhaea cernua and Huperzia serrata with data available.

Analyse Des Réactions Chimiques

General Reactivity of Ketones

Ketones undergo nucleophilic addition reactions due to their electrophilic carbonyl carbon. Key reaction types include:

Advanced Functionalization Strategies

Recent breakthroughs in ketone activation (e.g., Scripps Research, 2025) highlight methods for modifying traditionally inert sites:

-

C─H Bond Activation : Palladium catalysts with monoprotected amino neutral amide ligands enable arylation and hydroxylation of ketones without directing groups .

-

Deacylative Coupling : Nickel/photoredox systems facilitate C─C bond cleavage in cyclic ketones, enabling alkynylation and arylation ( ).

Reaction Challenges and Solutions

| Challenge | Solution | Applicability to Lycernuic Ketone C |

|---|---|---|

| Low catalyst affinity | Ligand design (e.g., MPHA for Pd stabilization) | Likely applicable for inert C─H bonds |

| Stereoselectivity issues | Chiral ligand systems | Depends on molecular symmetry |

Hypothetical Reaction Pathways for this compound

If this compound contains a cyclic or sterically hindered structure, the following might apply:

-

Arylation : Using Ni/photoredox catalysis to couple with aryl halides ( ).

-

Alkynylation : Reaction with terminal alkynes under similar conditions ( ).

Research Gaps and Recommendations

-

Structural elucidation of this compound is critical to predict reactivity.

-

Computational modeling (DFT) could identify reactive sites for targeted functionalization.

While specific data on this compound remains unavailable, these generalized frameworks provide a foundation for experimental design. Further primary literature or structural data would enhance precision.

Propriétés

Formule moléculaire |

C30H48O4 |

|---|---|

Poids moléculaire |

472.7 g/mol |

Nom IUPAC |

(1S,6R,8R,11R,12S,15S,16R,19R,20S,21R)-8,19-dihydroxy-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one |

InChI |

InChI=1S/C30H48O4/c1-26(2)23(33)10-13-28(4)19-7-8-21-27(3,16-18(19)15-20(32)25(26)28)12-9-22-29(21,5)14-11-24(34)30(22,6)17-31/h15,19,21-25,31,33-34H,7-14,16-17H2,1-6H3/t19-,21-,22+,23+,24+,25-,27-,28+,29+,30+/m0/s1 |

Clé InChI |

QLFHDTVFRVKLCZ-ANGLHQKGSA-N |

SMILES isomérique |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |

SMILES canonique |

CC1(C(CCC2(C1C(=O)C=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |

Synonymes |

lycernuic ketone C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.